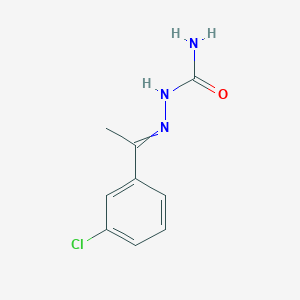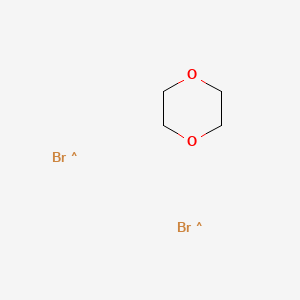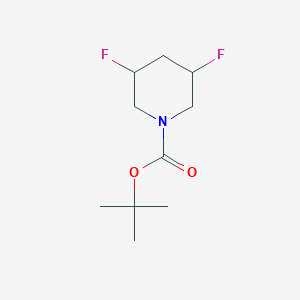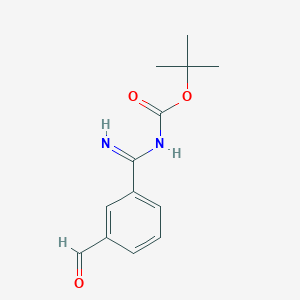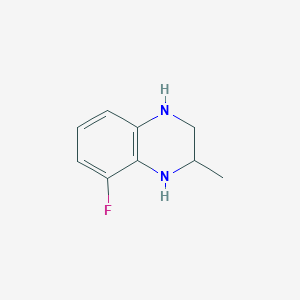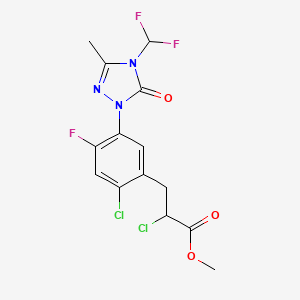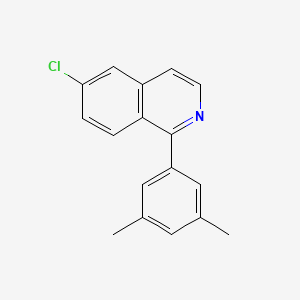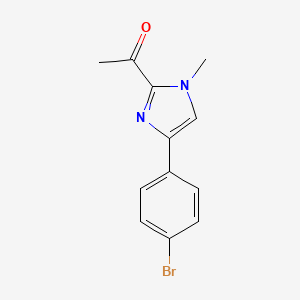![molecular formula C6H7N5S B14782508 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 497836-76-7](/img/structure/B14782508.png)
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves a multi-step process. One common method starts with the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by acid-promoted ring closure of the resulting intermediate . Another approach involves the use of phenylhydrazone of 5-acetyl-3-methylsulfanyl-1,2,4-triazine under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-containing ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in anhydrous ethanol or other suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique structural features and the presence of a methylsulfanyl group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
497836-76-7 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
Clé InChI |
YYHYJRPYVRQKHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)N=NC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
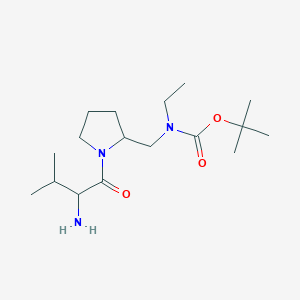

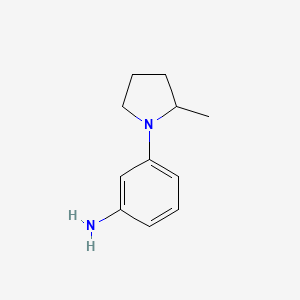
![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
